2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid: is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 2-fluoro-4,6-dimethylphenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex fluorinated organic compounds
Biology: The compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for drug development and other biological applications.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated drugs are known for their improved pharmacokinetic profiles, and this compound may serve as a precursor for the development of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid is unique due to the presence of both fluorine and dimethyl groups on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, stability, and potential applications. For example, the presence of dimethyl groups can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5-3-6(2)8(7(11)4-5)10(12,13)9(14)15/h3-4H,1-2H3,(H,14,15) |
InChI Key |
BWNYNHIDCNMDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(C(=O)O)(F)F)C |
Origin of Product |
United States |
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